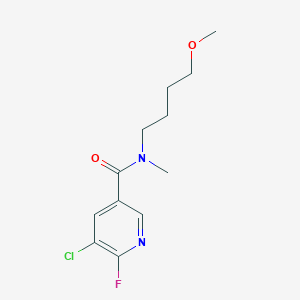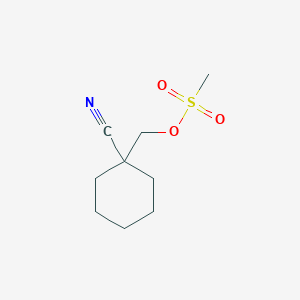
(1-Cyanocyclohexyl)methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Cyanocyclohexyl)methyl methanesulfonate” is a chemical compound with the molecular formula C9H15NO3S and a molecular weight of 217.29 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C9H15NO3S/c1-14(11,12)13-8-9(7-10)5-3-2-4-6-9/h2-6,8H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is stored at a temperature of 4 degrees Celsius . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the available sources.Aplicaciones Científicas De Investigación
Synthesis of Cyano Carboxy Acids
(1-Cyanocyclohexyl)methyl methanesulfonate: is used in the synthesis of cyano carboxy acids. This process typically involves the selective hydrolysis of dinitriles, which is a crucial step in obtaining these acids . Cyano carboxy acids are valuable intermediates in the production of pharmaceuticals and agrochemicals.
Material Science Research
In material science, this compound can be utilized to modify the properties of polymers. By introducing the cyano group into polymer chains, researchers can alter the thermal stability, resistance to solvents, and mechanical strength of materials .
Chemical Synthesis
This methanesulfonate is a potential reagent in chemical synthesis, particularly in reactions requiring a cyano group transfer. Its use can be explored in the development of new synthetic routes for complex organic molecules .
Chromatography
The compound’s unique structure may be exploited in chromatography as a stationary phase modifier. It could affect the retention times of analytes, thus improving the separation of substances in a mixture .
Analytical Chemistry
In analytical chemistry, This compound could be used as a derivatization agent for the detection of certain compounds. Its reactivity with specific functional groups can be leveraged to enhance the detectability of analytes in spectroscopic analysis .
Life Sciences
The cyano and methanesulfonate groups present in the compound make it a candidate for biochemical studies, such as enzyme-substrate interactions. It could be used to investigate the specificity and mechanism of enzymes that interact with cyano or sulfonate substrates .
Mecanismo De Acción
Target of Action
It is known that methanesulfonate esters, such as methyl methanesulfonate, are alkylating agents that act on dna .
Mode of Action
(1-Cyanocyclohexyl)methyl methanesulfonate likely acts as an alkylating agent, similar to other methanesulfonates. Alkylating agents work by transferring an alkyl group to DNA, preferentially methylating guanine and adenine bases . This methylation can lead to DNA damage, disrupting the normal function of the DNA molecule .
Biochemical Pathways
It is known that alkylating agents can cause dna damage, which can disrupt various cellular processes, including dna replication and transcription .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight (21729) and its oil-like physical form , may influence its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound are likely related to its potential DNA alkylating activity. DNA alkylation can lead to DNA damage, potentially causing cell death or mutations . This makes alkylating agents useful in certain applications, such as cancer treatment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its recommended storage temperature of 4°C . Additionally, the compound’s efficacy may be influenced by the cellular environment, including the presence of DNA repair mechanisms that can counteract the effects of DNA alkylation .
Propiedades
IUPAC Name |
(1-cyanocyclohexyl)methyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-14(11,12)13-8-9(7-10)5-3-2-4-6-9/h2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNZAYIVGCVEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1(CCCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-Nitrophenyl)sulfonyl-2,5,8-triazaspiro[3.5]nonan-7-one](/img/structure/B2888744.png)
![N'-(2,4-difluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2888746.png)
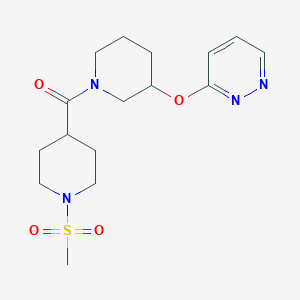

![2-(4-chlorophenoxy)-2-methyl-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2888749.png)
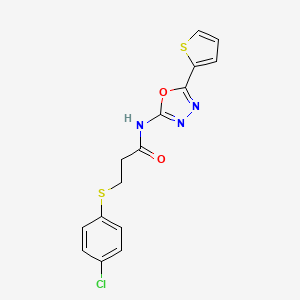
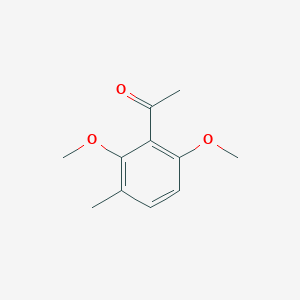
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2888754.png)


![4-(2-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}ethyl)-N-(3-methylphenyl)piperidine-1-carboxamide](/img/structure/B2888761.png)
![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2888763.png)
![methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B2888765.png)
